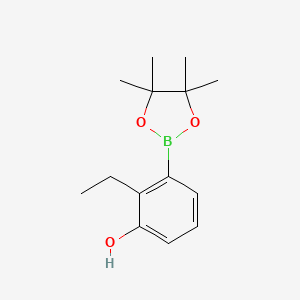
Melphalan Dimer Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melphalan Dimer Hydrochloride is a derivative of melphalan, a chemotherapy medication used to treat multiple myeloma, ovarian carcinoma, and other cancers. Melphalan belongs to the class of nitrogen mustard alkylating agents, which work by interfering with the creation of DNA and RNA, thereby inhibiting cell division and causing cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Melphalan Dimer Hydrochloride involves the reaction of melphalan with itself to form a dimer. This process typically involves the use of hydrochloric acid as a catalyst. The reaction conditions include maintaining a specific pH range and temperature to ensure the formation of the dimer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Melphalan Dimer Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form monohydroxymelphalan and dihydroxymelphalan.
Oxidation and Reduction: These reactions can lead to the formation of various degradation products.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, ethylene oxide, and various organic solvents. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include monohydroxymelphalan, dihydroxymelphalan, and various substituted derivatives of melphalan .
Applications De Recherche Scientifique
Melphalan Dimer Hydrochloride has several scientific research applications, including:
Mécanisme D'action
Melphalan Dimer Hydrochloride exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival. These changes result in cytotoxicity in both dividing and non-dividing tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: The parent compound, used in chemotherapy for multiple myeloma and ovarian carcinoma.
Chlorambucil: Another nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used alkylating agent in chemotherapy for various cancers.
Uniqueness
Melphalan Dimer Hydrochloride is unique due to its dimeric structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This uniqueness could potentially lead to improved efficacy and reduced side effects in cancer treatment .
Propriétés
Formule moléculaire |
C26H36Cl4N4O4 |
|---|---|
Poids moléculaire |
610.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxyethyl-(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H35Cl3N4O4.ClH/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35;/h1-8,23-24H,9-18,30-31H2,(H,34,35);1H/t23-,24-;/m0./s1 |
Clé InChI |
LEUORJZXLSBOIK-UKOKCHKQSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCOC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)






![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)
